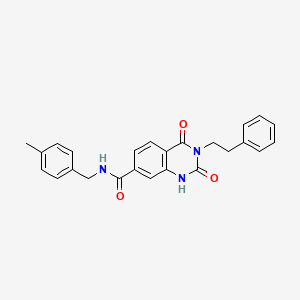

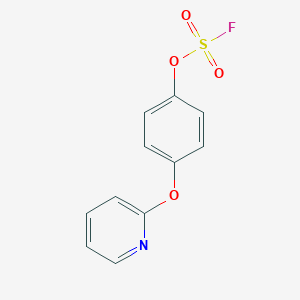

![molecular formula C13H18N2O4 B3008608 Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate CAS No. 2008491-78-7](/img/structure/B3008608.png)

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a multi-step process that often begins with an amino acid or other suitable starting material. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, was synthesized from L-Serine through a seven-step process that includes esterification, protection of functional groups, reduction, and the Corey-Fuchs reaction . Another example is the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine, which also involves multiple steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl and carbamate groups. The structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate features intramolecular hydrogen bonds and, in the crystal form, molecules are linked by hydrogen bonds into chains and layers . Similarly, the molecular and crystal structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo various chemical reactions. For example, N-tert-butyl-1,2-diaminoethane reacts with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt . Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . These reactions demonstrate the versatility of tert-butyl carbamate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the reactivity and solubility of the compounds. The carbamate group is a key functional group that can participate in hydrogen bonding, as seen in the crystal structures of some derivatives . These properties are crucial for the application of these compounds in organic synthesis and the development of pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Regioselective Deprotection and Acylation

The synthesis of a derivative of thermopentamine containing tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate is detailed. This involves selective deprotection of five protecting groups and subsequent acylation with 4-methoxycinnamoyl chloride at each N-atom of the pentamine backbone, showcasing the compound's utility in complex chemical syntheses (Pak & Hesse, 1998).

Photocatalyzed Amination

This compound is used in a photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new cascade pathway for assembling 3-aminochromones under mild conditions. This underscores its role in photocatalyzed synthesis processes (Wang et al., 2022).

Synthesis of Bioactive Compounds

- Intermediate in Omisertinib Synthesis: Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib, is synthesized via a rapid method, highlighting the compound's significance in pharmaceutical synthesis (Zhao et al., 2017).

Medicinal Chemistry Applications

- Stroke Treatment: The compound is involved in the design of novel nitrones for stroke treatment. Derivatives like (Z)-N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide exhibit potent thrombolytic activity and free radical scavenging power, which is crucial for cerebral ischemia therapy (Marco-Contelles, 2020).

Miscellaneous Applications

- Reactivity Studies: Research on N-tert-Butyl-1,2-Diaminoethane shows its rapid reaction with atmospheric carbon dioxide to generate zwitterionic ammonium carbamate salt, indicating the compound's utility in studying chemical reactivity and interactions with atmospheric components (Evans et al., 2019).

Safety and Hazards

The compound is classified under the GHS07 category and has a signal word of 'Warning’ . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Wirkmechanismus

Mode of Action

Based on its chemical structure, it may act as an inhibitor or activator of certain enzymes or receptors .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate. Once the targets are identified, the affected pathways and their downstream effects can be better understood .

Pharmacokinetics

Some general properties can be inferred from its structure :

- Absorption : The compound is predicted to have high gastrointestinal absorption .

- Distribution : It is expected to cross the blood-brain barrier, suggesting a wide distribution in the body .

- Metabolism : The compound is not a substrate for P-glycoprotein, which suggests it may not be extensively metabolized .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10(16)9-5-6-11(18-4)14-7-9/h5-7H,8H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJZTNSBRRPLGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CN=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3008526.png)

![(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B3008534.png)

![Octahydrofuro[3,4-c]pyridine](/img/structure/B3008536.png)

![2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B3008537.png)

![(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3008544.png)

![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)